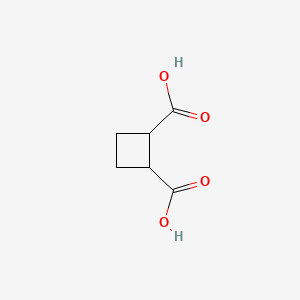![molecular formula C8H5Cl4NO2 B6142303 2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 871548-25-3](/img/structure/B6142303.png)
2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one
Übersicht
Beschreibung
2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one, also known as 2,2,2-TCP, is a synthetic compound which has been studied extensively in recent years due to its potential applications in various fields of science. 2,2,2-TCP is a highly versatile compound, with a wide range of potential uses and applications.
Wissenschaftliche Forschungsanwendungen
2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one has a wide range of potential applications in scientific research. It has been used in the synthesis of various compounds, such as the anti-cancer drug paclitaxel, the anti-inflammatory drug celecoxib, and the anti-malarial drug artemisinin. It has also been used in the synthesis of polymers, catalysts, and other materials. In addition, this compound has been studied for its potential applications in drug delivery, as it has been shown to increase the bioavailability of drugs.
Wirkmechanismus
The exact mechanism of action of 2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one is not yet fully understood. However, it is believed to act as a proton acceptor, allowing it to form hydrogen bonds with other molecules. It is also believed to act as an electron donor, allowing it to interact with other molecules in a variety of ways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, as well as reduce inflammation and oxidative stress. In addition, this compound has been shown to have anti-bacterial and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its wide range of potential applications makes it a versatile compound. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, this compound also has some limitations. It is a relatively expensive compound, and its toxicity can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one research. It could be used to develop new drugs and materials, as well as new methods of drug delivery. In addition, it could be studied for its potential applications in biotechnology, such as gene therapy and protein engineering. Finally, it could be studied for its potential applications in the food industry, such as preservatives and flavor enhancers.
Synthesemethoden
2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one can be synthesized through a variety of methods, including catalytic hydrogenation, reductive amination, and the Wittig reaction. The most common method for synthesizing this compound is via the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. The reaction of 2-chloroacetyl chloride with pyrrol-2-ylmethylphosphonium bromide in the presence of triethylamine yields this compound.
Eigenschaften
IUPAC Name |
2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl4NO2/c9-2-6(14)4-1-5(13-3-4)7(15)8(10,11)12/h1,3,13H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIRILZFSIUJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)CCl)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801179961 | |
| Record name | 2,2,2-Trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871548-25-3 | |
| Record name | 2,2,2-Trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871548-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B6142236.png)
![(2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid](/img/structure/B6142247.png)
![4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine](/img/structure/B6142253.png)




amine](/img/structure/B6142292.png)
![5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B6142295.png)




